ASK1 Inhibitory Potency: Single-Digit Nanomolar IC₅₀ Places JT21-25 Among Most Potent ASK1 Inhibitors
JT21-25 inhibits recombinant ASK1 kinase activity with an IC₅₀ of 5.1 nM in a cell-free enzymatic assay [1]. This potency is comparable to or exceeds that of several clinically evaluated ASK1 inhibitors: GS-4997 (selonsertib) exhibits IC₅₀ values ranging from 3.0 to 6.0 nM depending on assay conditions [2], while GS-444217 has a reported IC₅₀ of 2.87 nM . In contrast, earlier-generation ASK1 inhibitors such as NQDI-1 exhibit substantially weaker potency with an IC₅₀ of 3 μM (3000 nM) [3].
| Evidence Dimension | ASK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.1 nM |
| Comparator Or Baseline | GS-4997: 3.0-6.0 nM; GS-444217: 2.87 nM; NQDI-1: 3000 nM |
| Quantified Difference | JT21-25 is approximately 588-fold more potent than NQDI-1; comparable to GS-4997 and GS-444217 |
| Conditions | Cell-free recombinant ASK1 kinase assay (specific assay details in primary reference) |
Why This Matters
Procurement of JT21-25 ensures access to a high-potency ASK1 inhibitor tool compound with verified activity in the low nanomolar range, avoiding the substantially weaker inhibition associated with earlier research tools like NQDI-1.
- [1] Pang L, Wang T, Huang J, Wang J, Niu X, Fan H, Wan P, Wang Z. Discovery of a quinoline-containing compound JT21-25 as a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). Bioorg Chem. 2024;144:107167. View Source
- [2] Hou S, Yang X, Yang Y, et al. Pyrazolopyridine derivatives as potent ASK1 inhibitors: design, synthesis, and biological evaluation. 2025. IC₅₀ = 6.0 nM for GS-4997. View Source
- [3] Volynets GP, Chekanov MO, Synyugin AR, et al. Identification of 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). J Med Chem. 2011;54(8):2680-2686. View Source
